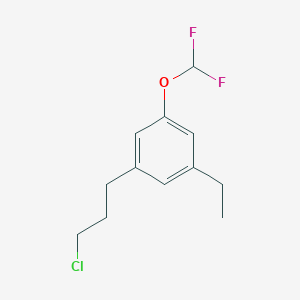

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene

Description

Properties

Molecular Formula |

C12H15ClF2O |

|---|---|

Molecular Weight |

248.69 g/mol |

IUPAC Name |

1-(3-chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene |

InChI |

InChI=1S/C12H15ClF2O/c1-2-9-6-10(4-3-5-13)8-11(7-9)16-12(14)15/h6-8,12H,2-5H2,1H3 |

InChI Key |

VYQRKZNMUDAUPT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)OC(F)F)CCCCl |

Origin of Product |

United States |

Biological Activity

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene is an organic compound characterized by a unique substitution pattern on a benzene ring, featuring a chloropropyl group, a difluoromethoxy group, and an ethyl group. This structural arrangement is significant as it influences the compound's chemical reactivity and biological activity. Understanding its biological effects is essential for potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C12H14ClF2O

- Molecular Weight : 248.69 g/mol

- Structural Features :

- Chloropropyl group: Contributes to lipophilicity and potential interactions with biological targets.

- Difluoromethoxy group: Enhances stability and may influence binding affinity.

- Ethyl group: Affects the overall hydrophobicity of the molecule.

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The chloropropyl moiety can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition or modification of their functions. The difluoromethoxy group may enhance the compound's stability and lipophilicity, influencing its pharmacokinetic properties.

Biological Activity Studies

Research into the biological activity of this compound has revealed several potential therapeutic effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies indicate that it may induce apoptosis in certain cancer cell lines, possibly through modulation of signaling pathways associated with cell survival and death.

Case Studies

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated significant antibacterial activity with an inhibition zone of up to 15 mm at a concentration of 100 µg/disk.

-

Study on Anticancer Activity :

- Objective : To investigate the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating effective cytotoxicity at low micromolar concentrations.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-(3-Chloropropyl)-2-ethylbenzene | C12H15Cl | Lacks fluorine substituents | Moderate antibacterial activity |

| 1-(3-Chloropropyl)-5-(trifluoromethylthio)benzene | C12H14ClF3S | Enhanced reactivity | Potentially higher anticancer activity |

| 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-nitrobenzene | C12H12ClF2N2O2 | Contains nitro group | Notable redox-active properties |

Comparison with Similar Compounds

Chloroalkyl Chains

The 3-chloropropyl group in the target compound contrasts with other alkyl/aryl substituents in analogs. For example:

Fluorinated Groups

- Difluoromethoxy (OCHF₂): Provides moderate electronegativity and steric bulk.

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene, and what methodological considerations are critical for optimizing yield and purity?

- Answer : Synthesis typically involves sequential substitution and alkylation reactions. A starting benzene derivative (e.g., 3-(difluoromethoxy)-5-ethylbenzene) undergoes chloropropyl group introduction via nucleophilic substitution using 3-chloropropyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Temperature control (60–80°C) and stoichiometric ratios are critical to minimize side products like dehalogenation or over-alkylation . Subsequent purification via column chromatography or recrystallization ensures high purity.

Q. How can spectroscopic techniques (NMR, GC-MS) be employed to confirm the structure of this compound?

- Answer :

- ¹H/¹³C NMR : The ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂), difluoromethoxy (δ ~6.0–6.5 ppm for OCF₂H), and chloropropyl chain (δ ~3.6 ppm for Cl-CH₂) provide distinct signals .

- GC-MS : Molecular ion peaks at m/z corresponding to the molecular formula (C₁₂H₁₄ClF₂O) and fragmentation patterns (e.g., loss of Cl or CF₂O groups) aid structural validation .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

- Answer : Challenges include co-elution of byproducts (e.g., unreacted starting materials or dehalogenated derivatives). Methodological solutions:

- Flash chromatography with gradient elution (hexane/ethyl acetate) .

- Low-temperature recrystallization using ethanol/water mixtures to exploit solubility differences .

Advanced Research Questions

Q. How do substituent effects (e.g., difluoromethoxy vs. trifluoromethoxy) influence the reactivity and biological activity of this compound?

- Answer : The difluoromethoxy group (OCF₂H) enhances electron-withdrawing effects compared to trifluoromethoxy (OCF₃), altering electrophilic substitution patterns. For example:

-

Reactivity : OCF₂H reduces ring electron density, slowing nitration but facilitating nucleophilic aromatic substitution at para positions .

-

Biological activity : OCF₂H improves metabolic stability compared to OCH₃, as shown in analogues interacting with cytochrome P450 enzymes .

Substituent Electronic Effect Metabolic Stability OCF₂H Moderate EWG High OCF₃ Strong EWG Moderate OCH₃ EDG Low

Q. How can conflicting literature data on reaction yields for chloropropyl group introduction be resolved?

- Answer : Contradictions often arise from solvent polarity, base strength, or temperature variations. Methodological reconciliation steps:

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent: DMF vs. acetone; base: K₂CO₃ vs. NaOH) to identify optimal conditions .

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to detect intermediate formation or side reactions .

Q. What strategies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Answer :

- Molecular docking : Use software (e.g., MOE) to model interactions with active sites, leveraging the chloropropyl chain’s flexibility and OCF₂H’s polarity .

- Surface plasmon resonance (SPR) : Quantify binding affinities by immobilizing target proteins and measuring real-time association/dissociation rates .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

- Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory effects of chloropropyl derivatives.

- Avoid aqueous waste mixtures to prevent hydrolysis releasing HCl or HF .

Q. How can substituent positioning (e.g., ethyl vs. nitro groups) be leveraged to tune this compound’s physicochemical properties?

- Answer :

- Ethyl group : Enhances lipophilicity (logP ↑), improving membrane permeability but reducing aqueous solubility.

- Nitro group : Increases reactivity in reduction or cyclization reactions, as seen in analogues used to synthesize heterocycles .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar compounds?

- Answer : Variations in substituent electronic profiles (e.g., OCF₂H vs. OCF₃) alter binding modes. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.